![molecular formula C5H12Cl2N2O4 B613301 (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride CAS No. 159206-44-7](/img/structure/B613301.png)
(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride
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Description
(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride, commonly referred to as (2S,4S)-DAPDC, is an organic compound with a variety of applications in the fields of science and technology. It is a white, crystalline solid with a molecular weight of 402.82 g/mol and a melting point of 110-112°C. The compound is a derivative of 2,4-diaminopentanedioic acid, which is a naturally occurring amino acid found in proteins and other biological molecules. (2S,4S)-DAPDC is used in a variety of synthetic reactions, as a reagent in organic synthesis, and as a stabilizing agent in pharmaceuticals and cosmetics. In addition, the compound has been studied extensively for its biochemical and physiological effects, and its potential applications in medical research.
Scientific Research Applications
Synthesis of N-Heterocycles
“(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride” could potentially be used in the synthesis of N-heterocycles . N-heterocycles are a class of organic compounds that contain a ring made up of carbon atoms and at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. They are often used in the development of pharmaceuticals and agrochemicals .
Glioma Imaging
Another potential application of “(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride” is in glioma imaging . Gliomas are a type of brain tumor that starts in the glial cells, which support the nerve cells in the brain. The compound, when labeled with Fluorine-18 ([18F]), can penetrate the blood-brain barrier and image gliomas with high contrast . This could potentially be used in the diagnosis and efficacy evaluation of clinical glioma .
properties
IUPAC Name |
(2S,4S)-2,4-diaminopentanedioic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4.2ClH/c6-2(4(8)9)1-3(7)5(10)11;;/h2-3H,1,6-7H2,(H,8,9)(H,10,11);2*1H/t2-,3-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLOTWYWLLNSCT-BQIXHFABSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[C@@H](C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718698 |
Source
|
Record name | (4S)-4-Amino-L-glutamic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159206-44-7 |
Source
|
Record name | (4S)-4-Amino-L-glutamic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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